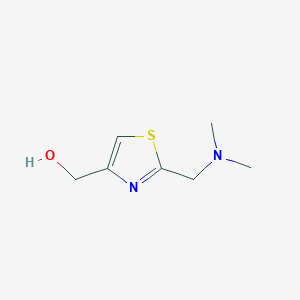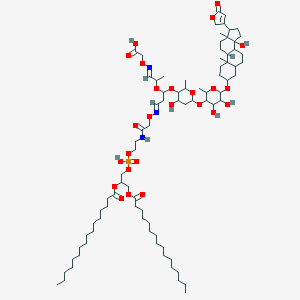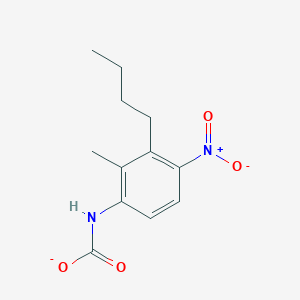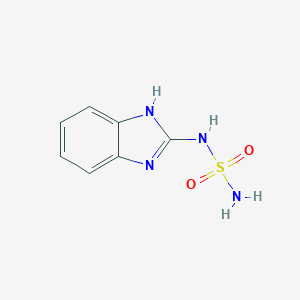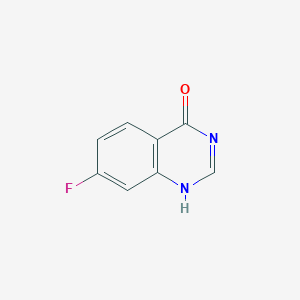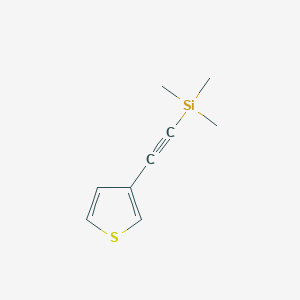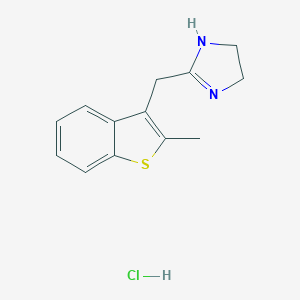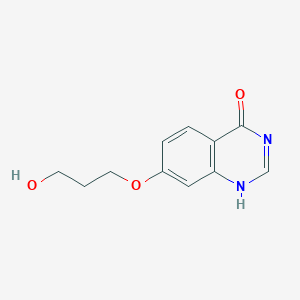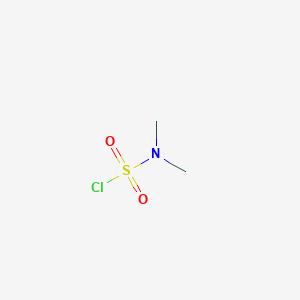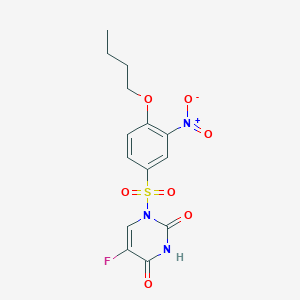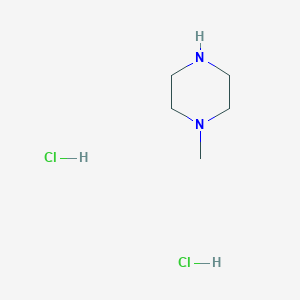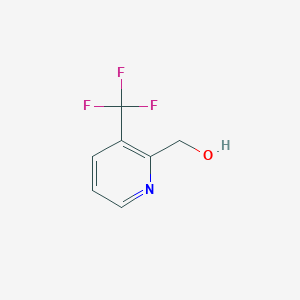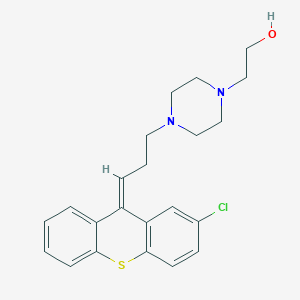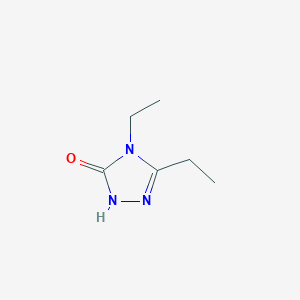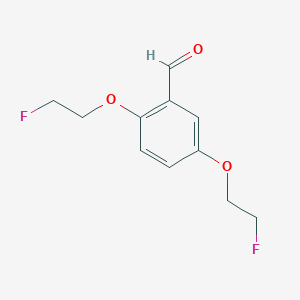
2,5-Bis(2-fluoroethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-fluoroethoxy)benzaldehyde, also known as BFBA, is a chemical compound with the molecular formula C12H12F2O3. It is a colorless liquid that is commonly used as a building block in the synthesis of various organic compounds. In recent years, BFBA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Another proposed mechanism involves the inhibition of certain enzymes that are involved in the progression of cancer, leading to a reduction in tumor growth.
Biochemische Und Physiologische Effekte
2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 2,5-Bis(2-fluoroethoxy)benzaldehyde has also been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its versatility as a building block in the synthesis of various organic compounds. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to be relatively easy to synthesize using a variety of methods. However, one limitation of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects.
Zukünftige Richtungen
There are numerous potential future directions for research on 2,5-Bis(2-fluoroethoxy)benzaldehyde. One area of interest is the development of novel synthetic methods for 2,5-Bis(2-fluoroethoxy)benzaldehyde that are more efficient and cost-effective. Another area of interest is the further investigation of 2,5-Bis(2-fluoroethoxy)benzaldehyde's potential applications in the treatment of various diseases, including inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects, which may help to guide the development of new therapeutic agents.
Synthesemethoden
2,5-Bis(2-fluoroethoxy)benzaldehyde can be synthesized using a variety of methods, including the reaction of 2,5-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. Another common method involves the reaction of 2,5-difluorobenzaldehyde with ethylene glycol in the presence of a base. Both of these methods have been shown to be effective in producing high yields of 2,5-Bis(2-fluoroethoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-fluoroethoxy)benzaldehyde has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has inhibitory effects on certain enzymes that are involved in the progression of cancer, suggesting that it may have potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
132838-62-1 |
|---|---|
Produktname |
2,5-Bis(2-fluoroethoxy)benzaldehyde |
Molekularformel |
C11H12F2O3 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
2,5-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-1-2-11(16-6-4-13)9(7-10)8-14/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
GCSQUMYYCFPNQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Kanonische SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Synonyme |
2,5-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



